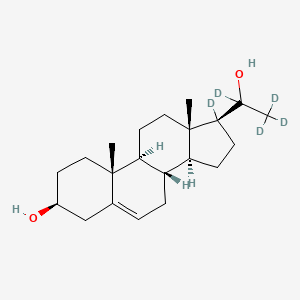
20|A-Dihydro Pregnenolone-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20α-Dihydro Pregnenolone-d5 is a deuterium-labeled analog of 20α-Dihydro Pregnenolone, a steroid metabolite. This compound is primarily used in scientific research, particularly in the fields of biochemistry and pharmacology, due to its stable isotope labeling which aids in the study of metabolic pathways and mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 20α-Dihydro Pregnenolone-d5 involves the incorporation of deuterium atoms into the pregnenolone structure. This can be achieved through various synthetic routes, including the reduction of pregnenolone using deuterium-labeled reducing agents. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts to facilitate the reduction process .
Industrial Production Methods: Industrial production of 20α-Dihydro Pregnenolone-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput liquid chromatography-mass spectrometry (LC-MS/MS) for the quantification and purification of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 20α-Dihydro Pregnenolone-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to 20α-Hydroxy Pregnenolone-d5 using oxidizing agents.
Reduction: Further reduction to form other deuterium-labeled steroids.
Substitution: Introduction of different functional groups to the steroid backbone.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Deuterium-labeled reducing agents such as lithium aluminum deuteride.
Substitution: Various organic reagents depending on the desired functional group.
Major Products: The major products formed from these reactions include various deuterium-labeled steroids and their derivatives .
Wissenschaftliche Forschungsanwendungen
20α-Dihydro Pregnenolone-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand steroid biosynthesis and metabolism.
Biology: Helps in studying the role of steroids in cellular processes and signaling pathways.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of steroid-based drugs.
Industry: Employed in the development of new steroid-based pharmaceuticals and in quality control processes.
Wirkmechanismus
The mechanism of action of 20α-Dihydro Pregnenolone-d5 involves its interaction with various enzymes and receptors in the body. As a deuterium-labeled analog, it mimics the behavior of natural pregnenolone but allows for easier tracking and quantification in metabolic studies. The molecular targets include steroidogenic enzymes and nuclear receptors involved in steroid hormone biosynthesis and regulation .
Vergleich Mit ähnlichen Verbindungen
Pregnenolone: The parent compound, involved in the biosynthesis of various steroid hormones.
17-Hydroxy Pregnenolone: A hydroxylated derivative involved in the production of glucocorticoids and androgens.
Allopregnanolone: A neurosteroid with significant effects on the central nervous system.
Uniqueness: 20α-Dihydro Pregnenolone-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research compared to its non-labeled counterparts .
Eigenschaften
Molekularformel |
C21H34O2 |
|---|---|
Molekulargewicht |
323.5 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-10,13-dimethyl-17-(1,2,2,2-tetradeuterio-1-hydroxyethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,13,15-19,22-23H,5-12H2,1-3H3/t13?,15-,16-,17+,18-,19-,20-,21+/m0/s1/i1D3,13D,17D |
InChI-Schlüssel |
QAAQQTDJEXMIMF-XOAFWOSDSA-N |
Isomerische SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])(C([2H])([2H])[2H])O |
Kanonische SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


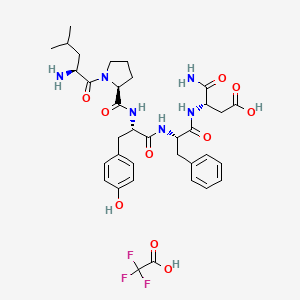

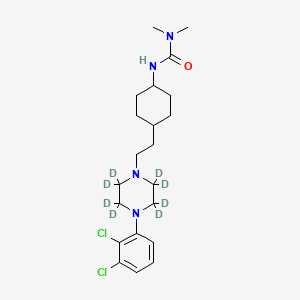
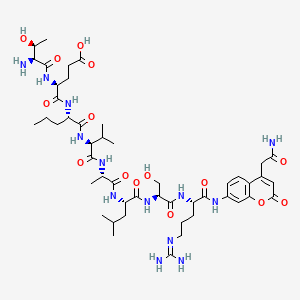
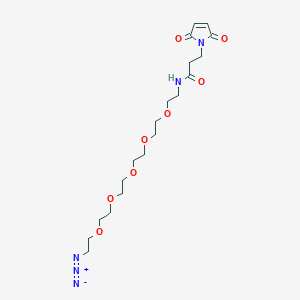
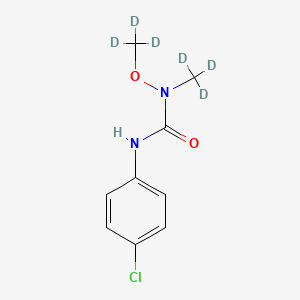
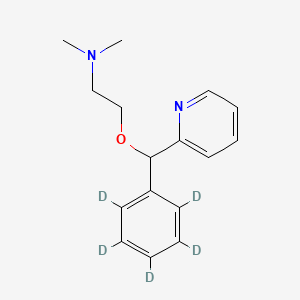
![2-[1-[4-[(1S,13S)-3-amino-7-chloro-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-15-yl]butyl]triazol-4-yl]-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B12418249.png)
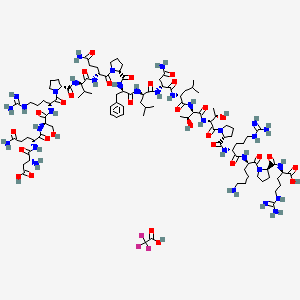
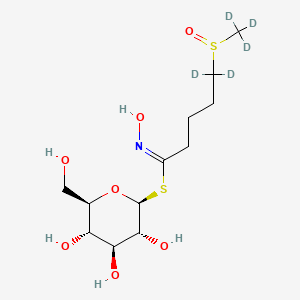
![1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]](/img/structure/B12418261.png)

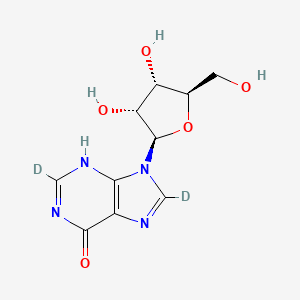
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12418271.png)
